3-amino-N-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
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Overview
Description
3-AMINO-N-(4-CHLOROPHENYL)-5-OXO-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE is a complex organic compound belonging to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-AMINO-N-(4-CHLOROPHENYL)-5-OXO-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, starting with a substituted aniline and a suitable quinoline derivative, the compound can be synthesized through a series of condensation and cyclization reactions . The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis, metal-catalyzed reactions, and phase-transfer catalysis are employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-AMINO-N-(4-CHLOROPHENYL)-5-OXO-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and chloro positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in different applications .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-AMINO-N-(4-CHLOROPHENYL)-5-OXO-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and pathways, leading to its biological effects. For example, it may inhibit the activity of topoisomerases, enzymes involved in DNA replication, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Quinazoline derivatives: Known for their anticancer and antimicrobial activities.
Indole derivatives: Exhibiting a wide range of biological activities, including antiviral and anticancer properties.
Uniqueness
3-AMINO-N-(4-CHLOROPHENYL)-5-OXO-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE stands out due to its unique structure, which combines the quinoline and thieno moieties, providing a distinct set of biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C18H14ClN3O2S |
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Molecular Weight |
371.8 g/mol |
IUPAC Name |
3-amino-N-(4-chlorophenyl)-5-oxo-7,8-dihydro-6H-thieno[2,3-b]quinoline-2-carboxamide |
InChI |
InChI=1S/C18H14ClN3O2S/c19-9-4-6-10(7-5-9)21-17(24)16-15(20)12-8-11-13(22-18(12)25-16)2-1-3-14(11)23/h4-8H,1-3,20H2,(H,21,24) |
InChI Key |
LEIXONIMGUJFPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=C3C(=C(SC3=N2)C(=O)NC4=CC=C(C=C4)Cl)N)C(=O)C1 |
Origin of Product |
United States |
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